molecular formula C21H32BrN3O2 B13911095 Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate

Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B13911095
M. Wt: 438.4 g/mol
InChI Key: QEEMNAFSXSZQEY-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C21H33BrN2O2 It is a derivative of piperidine and piperazine, featuring a tert-butyl ester group and a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-bromophenylamine with piperazine to form 4-(4-bromophenyl)piperazine.

    Alkylation: The piperazine intermediate is then alkylated with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like potassium carbonate or sodium hydride to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

    Oxidation Reactions: Oxidation can occur at the piperidine or piperazine rings, leading to the formation of N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in an acidic medium.

Major Products

Scientific Research Applications

Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromophenyl group may enhance binding affinity to these targets, while the piperidine and piperazine rings facilitate the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate is unique due to its dual piperidine and piperazine structure, which provides a versatile scaffold for chemical modifications. The presence of the bromophenyl group also allows for further functionalization, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C21H32BrN3O2

Molecular Weight

438.4 g/mol

IUPAC Name

tert-butyl 4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H32BrN3O2/c1-21(2,3)27-20(26)25-10-8-17(9-11-25)16-23-12-14-24(15-13-23)19-6-4-18(22)5-7-19/h4-7,17H,8-16H2,1-3H3

InChI Key

QEEMNAFSXSZQEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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